Nerol oxide

Description

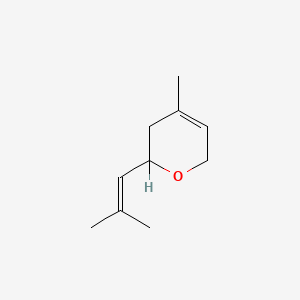

Xi-3, 6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran belongs to the class of organic compounds known as pyrans. Pyrans are compounds containing a pyran ring, which is a six-member heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and two ring double bonds. Xi-3, 6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Outside of the human body, xi-3, 6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran can be found in alcoholic beverages, citrus, and fruits. This makes xi-3, 6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran a potential biomarker for the consumption of these food products.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h4,6,10H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRISMOQHTLZZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCOC(C1)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051805 | |

| Record name | Nerol oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; powerful aroma with floral notes | |

| Record name | Nerol oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

201.00 to 202.00 °C. @ 760.00 mm Hg | |

| Record name | xi-3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; slightly soluble in fat, soluble (in ethanol) | |

| Record name | Nerol oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.908 | |

| Record name | Nerol oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1786-08-9 | |

| Record name | (±)-Nerol oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerol oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nerol oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIHYDRO-4-METHYL-2-(2-METHYLPROPEN-1-YL)-2H-PYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSW8112Y7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nerol oxide chemical structure and properties

An In-depth Technical Guide to Nerol (B1678202) Oxide

Introduction

Nerol oxide is a naturally occurring monoterpenoid found in the essential oils of various plants, including grapevines (Vitis vinifera), clary sage (Salvia sclarea), and tea (Camellia sinensis)[1][2][3]. It is a member of the pyran class of organic compounds[1][4]. Characterized by its unique floral, green, and sweet aroma, this compound is a significant compound in the flavor and fragrance industry[5][]. Beyond its sensory properties, it is gaining attention for its potential biological activities, including anti-inflammatory and antioxidant properties, though research into its specific mechanisms of action is ongoing[5][]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound for researchers and professionals in drug development.

Chemical Structure

This compound is chemically classified as a pyran derivative. Its formal IUPAC name is 4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran[1][2]. The molecule consists of a six-membered heterocyclic dihydropyran ring substituted with a methyl group at position 4 and a 2-methylprop-1-enyl group at position 2[1].

-

Canonical SMILES : CC1=CCOC(C1)C=C(C)C[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid, insoluble in water but soluble in alcohol[1][].

| Property | Value | Source(s) |

| Molecular Weight | 152.23 g/mol | [1][2] |

| Appearance | Colorless clear liquid | [1][7][8] |

| Boiling Point | 201.0 to 202.0 °C (at 760 mmHg) | [1][7][8][9] |

| Density | 0.900 to 0.908 g/cm³ (at 25 °C) | [1][8] |

| Refractive Index | 1.472 to 1.478 (at 20 °C) | [1][8] |

| Vapor Pressure | 0.409 mmHg (at 25 °C, est.) | [7][8][9] |

| Solubility | Insoluble in water; soluble in alcohol and fat | [1][] |

| Flash Point | 70.56 °C (159.00 °F, TCC) | [8][9] |

| logP (o/w) | 2.984 (est.) | [9] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

Experimental Protocols

Synthesis of Racemic this compound

Racemic this compound can be synthesized from the monoterpene alcohol nerol. Two primary methods are documented: acid-catalyzed cyclization and a multi-step process involving haloalkoxylation.

1. Acid-Catalyzed Cyclization of Nerol

A common method involves the direct cyclization of nerol (cis-3,7-dimethylocta-2,6-dien-1-ol) using a mild acid catalyst.

-

Methodology :

-

Nerol is dissolved in an anhydrous solvent, such as dichloromethane.

-

A mild Lewis acid (e.g., boron trifluoride etherate) is added to the solution, typically at a reduced temperature (0–5°C)[5].

-

The reaction mixture is stirred for a period of 4 to 6 hours[5].

-

Upon completion, the reaction is quenched, and the organic layer is separated, washed, and dried.

-

The final product is purified using fractional distillation to yield this compound[5].

-

2. Multi-Step Synthesis from Nerol

A patented process describes a novel, multi-step synthesis of racemic this compound from nerol, which avoids direct cyclization challenges.

-

-

Haloalkoxylation : Nerol is reacted with a halogenating agent in the presence of an alcohol (e.g., methanol) to produce a 7-alkoxy-3,7-dimethyl-6-halo-2-octenol intermediate. The reaction temperature is maintained between 0–15°C[10][11].

-

Dehydrohalogenation : The resulting halogenated intermediate is then dehydrohalogenated using a strong base, such as potassium hydroxide, in an alcoholic solvent. The mixture is refluxed for several hours[11]. This step yields a 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol derivative.

-

Cyclization/Conversion : The octadienol derivative is dissolved in a non-polar solvent (e.g., n-hexane) and treated with a dilute acid (e.g., 5% hydrochloric acid) at low temperature (0°C) to induce cyclization and form this compound[11].

-

Purification : The final product is isolated by separating the organic layer, washing it to a neutral pH, and removing the solvent under reduced pressure[10].

-

Analytical Methods

Several analytical techniques are employed for the identification, quantification, and structural elucidation of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary method for identifying and quantifying this compound in complex mixtures like essential oils and wine[5].

-

Protocol : Samples are analyzed using a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS). Electron ionization (EI) at 70 eV is typically used. For complex matrices where co-elution with similar terpenes is a problem, tandem mass spectrometry (GC-MS/MS) or selective ion monitoring (SIM) can be used to improve specificity[5]. Quantification requires calibration with authentic standards.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HMBC) are indispensable for the definitive structural confirmation of this compound[5]. These methods provide detailed information about the proton and carbon environments within the molecule, confirming atomic connectivity.

-

Enantioselective Analysis : To determine the enantiomeric ratio of this compound in natural samples, enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) is used.

-

Protocol : This specialized GC technique uses a chiral stationary phase, such as octakis-(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin, which allows for the separation of the (2R) and (2S) enantiomers[12].

-

Biological Activities and Potential Applications

While this compound is an established compound in the flavor and fragrance sector, research into its biological activities is an emerging field.

-

Anti-inflammatory and Antioxidant Potential : this compound is currently under investigation for its potential use in addressing inflammatory conditions and ailments related to oxidative stress[]. However, detailed studies on the specific molecular mechanisms and signaling pathways are limited[5].

-

Antimicrobial Properties : The antimicrobial attributes of this compound are an area of ongoing investigation[5]. While some essential oils containing this compound have shown antimicrobial effects, the activity is often attributed to the major components of the oil rather than this compound itself[5]. Direct and specific studies on its activity against a broad range of microbes are not yet extensively documented[5].

For context, its chemical precursor, nerol, has demonstrated significant antifungal activity against pathogens like Candida albicans, Fusarium oxysporum, and Aspergillus niger by disrupting cell membrane integrity[13][14]. Nerol has also been noted for its antioxidant and anthelmintic properties[15]. Future research may clarify if this compound shares or possesses distinct biological activities from its precursor.

Conclusion and Future Directions

This compound is a monoterpenoid with a well-defined chemical structure and established importance in the fragrance industry. Standardized protocols for its synthesis and analysis are available, providing a solid foundation for further research. The exploration of its biological activities, particularly its potential anti-inflammatory, antioxidant, and antimicrobial properties, represents a promising frontier.

Future research should focus on comprehensive in vitro and in vivo studies to systematically evaluate the full spectrum of this compound's biological effects. A key area of investigation will be the elucidation of its underlying molecular mechanisms and the identification of specific cellular targets and signaling pathways it may modulate[5]. Such studies will be instrumental in unlocking its full therapeutic and pharmacological potential.

References

- 1. (+-)-Nerol oxide | C10H16O | CID 61275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. Showing Compound this compound (FDB020082) - FooDB [foodb.ca]

- 5. This compound | 1786-08-9 | Benchchem [benchchem.com]

- 7. flavourandessence.com [flavourandessence.com]

- 8. parchem.com [parchem.com]

- 9. This compound, 1786-08-9 [thegoodscentscompany.com]

- 10. US7166728B2 - Process for preparation of this compound - Google Patents [patents.google.com]

- 11. WO2006070383A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. Structure elucidation, enantioselective analysis, and biogenesis of this compound in Pelargonium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Activities of Nerol, a natural plant active ingredient, against Candida albicans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Nerol Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol (B1678202) oxide, a cyclic monoterpenoid ether, is a naturally occurring volatile compound found in a variety of plant species. It is recognized for its characteristic floral, citrusy, and green aroma, contributing significantly to the scent profile of numerous essential oils. Beyond its olfactory properties, nerol oxide and the essential oils in which it is present are being explored for their potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, presenting quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran) is a monoterpenoid ether that exists as a significant aroma compound in various essential oils and plant extracts.[1] Its pleasant scent profile has led to its use in the fragrance and flavor industries.[2] The growing interest in natural compounds for pharmaceutical and therapeutic applications has brought attention to the biological activities of essential oils containing this compound. This guide aims to consolidate the current knowledge on the natural distribution of this compound, providing a technical foundation for further research and development.

Natural Occurrences and Quantitative Data

This compound has been identified in a diverse range of plant species. The concentration of this compound can vary significantly depending on the plant variety, geographical origin, harvest time, and the extraction method employed. The following tables summarize the quantitative data available for this compound content in various natural sources.

Table 1: Concentration of this compound in Selected Essential Oils and Plant Extracts

| Plant Species | Common Name | Plant Part | Extraction Method | This compound Concentration | Reference(s) |

| Rosa damascena | Bulgarian Rose | Flowers | Steam Distillation | 0.038% - 0.09% | [1][3] |

| Hamamelis virginiana | Witch Hazel | Leaves | Not Specified | 0.09% | [1][4] |

| Salvia sclarea | Clary Sage | Flowers and Leaves | Hydrodistillation | Present | [5][6] |

| Citrus reticulata | Mandarin Orange | Rinds | Hydrodistillation | 1.1% - 4.0% | [5] |

| Vitis vinifera | Grape | Berries/Wine | Various | See Table 2 | [7] |

| Zingiber officinale | Ginger | Rhizome | Hydrodistillation | Present | [8] |

| Camellia sinensis | Tea | Leaves | Not Specified | Present | [9] |

Table 2: Concentration of this compound in Vitis vinifera (Grape) Wines

| Grape Variety | Wine Type | This compound Isomer Concentration (µg/L) | Reference(s) |

| Torrontes | White | 604.9 (Total Linalool and Nerol Oxides) | [7] |

| Muscat | White | 405.2 (Total Linalool and Nerol Oxides) | [7] |

| Riesling | White | 103.6 (Total Linalool and Nerol Oxides) | [7] |

Biosynthesis of this compound

This compound is a monoterpenoid, and its biosynthesis follows the general pathway for this class of compounds in plants. The formation of this compound is believed to occur via the intramolecular cyclization of its acyclic precursor, nerol.

General Monoterpene Biosynthesis Pathway

Monoterpenes are synthesized from the precursor geranyl pyrophosphate (GPP), which is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. In the plastids of plant cells, GPP is converted to various monoterpenes by the action of terpene synthases. Nerol, the direct precursor to this compound, is the (Z)-isomer of geraniol (B1671447) and is formed from GPP.

Figure 1: Simplified overview of the monoterpene biosynthetic pathway leading to this compound.

Proposed Biosynthetic Pathway of this compound from Nerol

The conversion of nerol to this compound is proposed to be an acid-catalyzed or enzymatic intramolecular cyclization. This reaction involves the protonation of the terminal double bond of nerol, followed by a nucleophilic attack from the hydroxyl group, leading to the formation of the pyran ring characteristic of this compound.

Figure 2: Proposed cyclization mechanism of nerol to form this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and quantification of this compound from plant materials.

Extraction of Essential Oils from Plant Material

a) Steam Distillation

This method is suitable for the extraction of volatile compounds from fresh or dried plant material.

-

Apparatus: Clevenger-type apparatus or similar steam distillation setup.

-

Procedure:

-

Weigh a suitable amount of the plant material (e.g., 100 g of fresh leaves and flowers).

-

Place the plant material in a round-bottom flask and add distilled water until the material is fully submerged.

-

Connect the flask to the Clevenger apparatus and a condenser.

-

Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours).

-

Collect the essential oil that separates from the aqueous layer in the collection tube of the Clevenger apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the oil in a sealed, dark glass vial at 4°C until analysis.

-

b) Solvent Extraction

This method is an alternative for heat-sensitive compounds or for exhaustive extraction.

-

Materials: Ground plant material, organic solvent (e.g., hexane (B92381), dichloromethane, or ethanol), rotary evaporator.

-

Procedure:

-

Macerate a known weight of the dried and powdered plant material in a suitable solvent at room temperature for a specified duration (e.g., 24 hours) with occasional agitation.

-

Filter the extract to remove the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

The crude extract can be further purified if necessary or directly analyzed.

-

Figure 3: General experimental workflow for the extraction of essential oils from plant materials.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of monoterpenes in essential oils.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of this compound from its isomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 220°C at a rate of 4°C/min.

-

Hold: Maintain at 220°C for 10 minutes.

-

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-350.

-

Sample Preparation:

-

Prepare a stock solution of the essential oil or extract in a suitable solvent (e.g., hexane or ethanol) at a concentration of approximately 1000 µg/mL.

-

Perform serial dilutions to prepare calibration standards of this compound (if a pure standard is available) in the expected concentration range of the samples.

-

Dilute the essential oil samples to fall within the calibration range.

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 68, 83, 67, 41, 85, and the molecular ion at m/z 152).

-

Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standards.

-

Figure 4: Workflow for the quantification of this compound using GC-MS.

Conclusion

This compound is a naturally occurring monoterpenoid with a widespread distribution in the plant kingdom, contributing to the characteristic aroma of many essential oils. This technical guide has provided a consolidated resource on its natural sources, with quantitative data highlighting its variable concentrations. The detailed experimental protocols for extraction and GC-MS analysis offer a practical framework for researchers to isolate and quantify this compound. Furthermore, the elucidation of its biosynthetic pathway provides a basis for understanding its formation in plants and opens avenues for metabolic engineering approaches for its sustainable production. This comprehensive overview is intended to facilitate further research into the biological activities and potential applications of this compound in the pharmaceutical and other industries.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Intramolecular Cyclization of Nerol and the Related Attack of (Z)-Allylic Alcohol Moiety on the Terminal Olefin Linkage as Induced by TiCl4-PhNHMe Complex. Synthesis of Nezukone - Lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. (+-)-Nerol oxide | C10H16O | CID 61275 - PubChem [pubchem.ncbi.nlm.nih.gov]

Nerol Oxide: A Technical Guide to its Discovery, Synthesis, and Chemical Profile

Abstract

Nerol (B1678202) oxide, a monoterpenoid with a characteristic floral and green aroma, is a significant compound in the flavor and fragrance industries. This document provides a comprehensive technical overview of nerol oxide, detailing its historical discovery, isolation from natural sources, and the evolution of its synthetic methodologies. It includes a thorough compilation of its physicochemical and spectroscopic data, detailed experimental protocols for key synthetic routes, and visual representations of reaction pathways to serve as a valuable resource for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction

This compound, systematically named 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is a naturally occurring monoterpenoid found in various essential oils, including those of Bulgarian rose and grape juice.[1] Its unique olfactory profile, described as a powerful greenish-spicy note reminiscent of geranium, has made it a valuable ingredient in perfumery.[1] Beyond its aromatic properties, this compound has garnered interest for its potential anti-inflammatory and antioxidant activities, making it a subject of research in medicinal chemistry.[] This guide delves into the scientific journey of this compound, from its initial identification to the sophisticated synthetic methods developed for its production.

History of Discovery and Isolation

The investigation into this compound began in the mid-20th century, with early studies focusing on its synthesis.[3] Natural sources of this compound were later identified, with the compound being isolated from the peels of Clausena lansium (wampee).[][3] Its structure was meticulously elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including HMQC, HMBC, COSY, and NOESY, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[][3]

Interestingly, this compound exists as a racemic mixture in many natural sources, such as geranium oils.[3] This observation was supported by feeding experiments with deuterium-labeled neryl glucoside in Pelargonium species, which demonstrated the plant's ability to convert the precursor into racemic this compound, leading to its classification as a "natural racemate".[3]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is crucial for its identification, characterization, and application. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [][4][5] |

| Molecular Weight | 152.23 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [][5] |

| Odor | Floral, orange blossom, green, sweet | [][5] |

| Boiling Point | 201.0 - 202.0 °C @ 760 mmHg | [][4][5] |

| Density | 0.945 g/cm³ | [] |

| Refractive Index | 1.450 - 1.490 @ 20 °C | [] |

| Solubility | Insoluble in water; soluble in alcohol | [] |

| Flash Point | 70.56 °C | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS, EI) | Molecular Ion (M⁺): m/z 152. Key Fragment Ions: m/z 68.0 (99.99%), 83.0 (64.78%), 67.0 (52.53%), 41.0 (29.51%), 85.0 (24.35%) | [3][4] |

| ¹³C NMR (in CDCl₃) | Chemical Shifts (δ, ppm) reported for the 3,6-dihydro-2H-pyran ring and attached methyl and 2-methylprop-1-enyl groups. | [3] |

| ¹H NMR | Used to identify proton environments, chemical shifts, and coupling patterns for establishing atomic connectivity. | [3] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides a unique vibrational "fingerprint" of the molecule, used for functional group identification. | [3] |

Synthesis of this compound: Historical and Modern Methodologies

The synthesis of this compound has been a subject of academic and industrial interest for decades, leading to the development of various synthetic routes.

Early Synthetic Approaches

Initial syntheses of racemic this compound were reported by Ohloff and colleagues in 1964 and 1965.[3] One of their methods involved the photosensitized air oxidation of nerol, followed by reduction and acid-catalyzed cyclization of the resulting diol.[3][6] Another early approach by Ohloff involved the epoxidation of nerol, followed by a multi-step sequence including reaction with dimethylamine, oxidation, pyrolysis, and finally, acid-catalyzed cyclization.[3][6]

In 1970, Tyman and Willis reported a total synthesis involving the reaction of 3-methyl-2-butenal (B57294) with 3-methyl-3-butenol in the presence of an acid.[1][3][6] Later, in 1980, a method was disclosed for producing this compound through the reduction of 3,7-diethyl-1-octen-3-ol-5-one with lithium aluminum hydride, followed by cyclization.[3]

The synthesis of optically active this compound was also an early goal. In 1980, Ohloff et al. described a nine-step reaction sequence to synthesize optically active this compound from (−)-(R)-linalool.[3]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key synthetic routes to this compound.

This process involves a three-step reaction starting from the monoterpene nerol.[6]

Step 1: Haloalkoxylation of Nerol

-

Dissolve commercial nerol (50.0 g, 0.324 mol, 95% purity) in anhydrous methanol (B129727) (150 mL) in a flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.[1][6]

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DDH) (50.0 g, 0.174 mol) in small portions with vigorous stirring while maintaining the temperature between 10–15 °C under a nitrogen atmosphere.[1][6]

-

After the complete addition of DDH, stir the reaction mixture for an additional hour.[1][6]

-

Upon reaction completion, pour the mixture into cold water in a separating funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).[1]

-

The combined organic layers are washed, dried, and concentrated to yield 7-alkoxy-3,7-dimethyl-6-halo-2-octenol.

Step 2: Dehydrohalogenation

-

The halogenated product from Step 1 is treated with a strong base or alkali to induce dehydrohalogenation.[6]

-

This step yields 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol.[6]

Step 3: Cyclization

-

Dissolve the 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol (40.0 g, 0.20 mol) obtained from Step 2 in acetone (B3395972) (100 mL) in a round-bottom flask.[6]

-

Add Amberlite Plus 120 resin (15.0 g) to the flask and stir the reaction mixture at 10 °C for 2 hours.[6]

-

Monitor the reaction completion by TLC. Once complete, remove the resin by filtration.

-

Distill the solvent under vacuum to obtain crude this compound.

-

Purify the crude product by steam distillation to furnish pure this compound.[6]

This method represents a significant contribution to the total synthesis of this compound.[1][3]

-

Combine 3-methyl-2-butenal and 3-methyl-3-butenol in a reaction vessel.

-

Introduce an acid catalyst to the mixture.

-

The reaction proceeds to form this compound. (Further details on reaction conditions and purification would require consulting the original publication by Tyman and Willis, 1970).

Stereochemistry and Enantioselective Synthesis

This compound possesses a chiral center at the C-2 position of its pyran ring.[3] The determination of the absolute configuration and the development of enantioselective syntheses have been important areas of research.

The absolute configuration at C-2 has been determined through enantioselective synthesis and chromatographic methods.[3] Enantioselective gas chromatography (GC) using a chiral stationary phase has been employed to separate the enantiomers, establishing that the (2R)-enantiomer elutes before the (2S)-enantiomer.[3]

Synthetic efforts have successfully produced both (−)-(S)-nerol oxide and (+)-(R)-nerol oxide with high optical purity (91%) through the dehydration of specific hydroxy ethers.[3]

Conclusion

This compound stands as a monoterpenoid of significant interest due to its desirable aromatic qualities and potential biological activities. Its journey from initial synthetic explorations to its isolation from natural sources and the subsequent development of more refined and stereoselective synthetic routes showcases the progress in natural product chemistry. The detailed physicochemical and spectroscopic data, along with the experimental protocols provided in this guide, offer a solid foundation for further research and application of this versatile molecule in various scientific and industrial domains.

References

- 1. US7166728B2 - Process for preparation of this compound - Google Patents [patents.google.com]

- 3. This compound | 1786-08-9 | Benchchem [benchchem.com]

- 4. (+-)-Nerol oxide | C10H16O | CID 61275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. anfinatural.com [anfinatural.com]

- 6. WO2006070383A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

physical and chemical properties of nerol oxide

An In-depth Technical Guide on the Physical and Chemical Properties of Nerol (B1678202) Oxide

Introduction

Nerol oxide, with the chemical formula C₁₀H₁₆O, is a naturally occurring monoterpenoid and a member of the pyran class of organic compounds.[1][2] Its chemical name is 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran.[1] This compound is found in various essential oils, including Bulgarian rose oil, and is a constituent of grape juice and several plant species.[1] this compound is recognized for its distinct floral, green, and sweet aroma, making it a valuable ingredient in the flavor and fragrance industry.[1][3][] It is noted for its stability, particularly in comparison to other terpene-based flavor compounds like myrcene, making it suitable for applications requiring heat stability, such as in confectionery.[5] This document provides a comprehensive overview of the , detailed experimental protocols, and relevant spectroscopic data for researchers and professionals in drug development and chemical sciences.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[] It is characterized by its insolubility in water and solubility in alcohols and most organic solvents.[][6] The compound is stable under normal conditions of use, storage, and transport, though it should be stored away from strong oxidizing agents.[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [1][2][3][] |

| Molecular Weight | 152.24 g/mol | [1][2][] |

| Appearance | Colorless to light yellow liquid | [3][] |

| Odor | Floral, orange blossom, green, sweet | [1][] |

| Boiling Point | 201-202 °C at 760 mmHg | [1][2][3] |

| Density | ~0.945 g/cm³ | [] |

| Specific Gravity | 0.88 - 0.92 at 25°C | [7] |

| Flash Point | 70.56 °C (159 °F) TCC | [3] |

| Vapor Pressure | 0.409 mmHg at 25 °C (est.) | [3] |

| Solubility | Insoluble in water; soluble in alcohol | [] |

| logP (o/w) | 2.984 (est.) | [3] |

| Refractive Index | 1.450 - 1.490 at 20°C | [] |

| CAS Number | 1786-08-9 | [1][3] |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a molecular ion (M⁺) peak at m/z 152, which corresponds to its molecular formula.[1] The fragmentation pattern is a key identifier.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Abundance (%) |

| 68.0 | 99.99 |

| 83.0 | 64.78 |

| 67.0 | 52.53 |

| 41.0 | 29.51 |

| 85.0 | 24.35 |

| (Data sourced from GC-MS analysis)[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound, including the stereochemistry and connectivity of the atoms within the pyran ring and the propenyl side chain.[1]

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum would confirm the presence of C-O-C ether linkages and C=C double bonds.[1]

Experimental Protocols

Synthesis of Racemic this compound from Nerol

A robust and economically viable method for preparing racemic this compound begins with the monoterpene alcohol, nerol.[1][8] The process involves a three-step sequence: haloalkoxylation, dehydrohalogenation, and acid-catalyzed cyclization.[8][9]

Methodology:

-

Step 1: Haloalkoxylation of Nerol:

-

Reactants: Nerol is reacted with a halogenating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DDH) or N-bromosuccinimide) in an anhydrous alcoholic solvent like methanol.[1][8]

-

Conditions: The reaction is conducted at a temperature between 0–20 °C.[8]

-

Product: This step yields a 7-alkoxy-3,7-dimethyl-6-halo-2-octenol intermediate.[8][9]

-

-

Step 2: Dehydrohalogenation:

-

Reactants: The halogenated intermediate from Step 1 is treated with a strong base or an alkali.[8][9]

-

Conditions: This reaction is typically carried out at a temperature range of 0–20 °C.[8]

-

Product: The elimination of the halogen acid results in the formation of 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol.[8]

-

-

Step 3: Acid-Catalyzed Cyclization:

-

Reactants: The octadienol product from Step 2 is stirred with a dilute mineral acid (e.g., sulfuric acid), a Lewis acid, or an acidic resin.[1][8][9]

-

Conditions: The cyclization is performed at a temperature between 0–15 °C.[8]

-

Final Product: This intramolecular reaction forms the pyran ring, yielding racemic this compound.[8]

-

-

Purification:

-

The final product is purified using fractional distillation.[1]

-

Stability Assessment Protocol

The stability of this compound is a critical parameter for its application in consumer products. A typical experimental design to assess its stability under varying conditions is outlined below.[1]

Methodology:

-

Preparation of Solutions: Prepare a series of buffered solutions with pH values ranging from 2.0 to 7.0.

-

Incubation: Incubate samples of this compound in the prepared buffered solutions at controlled temperatures, for example, 25°C and 40°C.

-

Time-Course Analysis: Monitor the degradation of this compound over a period of 24 to 72 hours.

-

Quantification: At specified time intervals, withdraw aliquots from each solution. Analyze the concentration of the remaining this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) at a wavelength of 210 nm.

-

Data Analysis: Quantify the residual this compound using an external calibration curve. Determine the degradation kinetics, which often follow first-order kinetics under acidic conditions (pH < 3.5).[1]

Biological and Toxicological Profile

This compound is considered to have a role as a plant and animal metabolite.[2] Recent assessments indicate that it does not present a concern for genotoxicity.[10] For endpoints such as repeated dose and reproductive toxicity, the exposure to this compound at current usage levels is below the Threshold of Toxicological Concern (TTC) for a Cramer Class II material, suggesting a favorable safety profile for its intended applications.[10] Acute toxicity studies show a low hazard profile, with an acute dermal LD50 in rabbits greater than 5000 mg/kg.[7]

Conclusion

This compound is a well-characterized monoterpenoid with significant applications in the flavor and fragrance industries. Its physical properties, including a high boiling point and favorable solubility in organic solvents, combined with its chemical stability, make it a versatile ingredient. The synthetic routes are well-established, allowing for the production of both racemic and optically active forms. Spectroscopic data provide a clear fingerprint for its identification and characterization. The available toxicological data support its safe use at current levels in consumer products. This guide provides essential technical information for scientists and researchers working with this compound, facilitating its application in product development and further scientific investigation.

References

- 1. This compound | 1786-08-9 | Benchchem [benchchem.com]

- 2. (+-)-Nerol oxide | C10H16O | CID 61275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 1786-08-9 [thegoodscentscompany.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 8. US7166728B2 - Process for preparation of this compound - Google Patents [patents.google.com]

- 9. WO2006070383A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Nerol Oxide: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol (B1678202) oxide, a naturally occurring monoterpenoid found in various essential oils, is gaining attention for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of nerol oxide, including its fundamental chemical properties, and explores the biological activities of closely related compounds, nerol and nerolidol (B1678203), to infer its potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways.

Chemical and Physical Properties of this compound

This compound is a monoterpenoid with the molecular formula C10H16O.[1][2] It is characterized by its floral, green, and sweet aroma.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1786-08-9 | [1][3][4][5][] |

| Molecular Formula | C10H16O | [1][2][3][5] |

| Molecular Weight | 152.24 g/mol | [1][2][4][5] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Odor | Floral, orange blossom, green, sweet | [2][5] |

| Boiling Point | 201-202 °C @ 760 mmHg | [] |

| Solubility | Insoluble in water; soluble in alcohol | [2][5] |

Potential Biological Activities and Mechanisms of Action

While specific in-depth studies on the signaling pathways of this compound are limited, research on the structurally similar compounds, nerol and nerolidol, provides valuable insights into its potential anti-inflammatory and antioxidant mechanisms.

Anti-inflammatory Activity

Studies on nerolidol suggest a potent anti-inflammatory effect by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7] This is achieved, in part, through the modulation of the NF-κB and MAPK signaling pathways.[8] Furthermore, nerolidol has been shown to reduce the expression of inflammatory mediators like iNOS and COX-2.[8][9]

A proposed anti-inflammatory signaling pathway for nerolidol, which may share similarities with this compound, is illustrated below.

Caption: Proposed anti-inflammatory pathway of nerolidol.

Antioxidant Activity

Nerol and nerolidol have demonstrated significant antioxidant properties. Nerolidol has been shown to protect against oxidative stress by enhancing the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase.[9][10] A key mechanism involves the activation of the AMPK/Nrf-2/HO-1 signaling pathway.[8][10][11] Activation of Nrf2, a master regulator of the antioxidant response, leads to the upregulation of various antioxidant enzymes.

The antioxidant signaling pathway, likely relevant for this compound, is depicted below.

Caption: Proposed antioxidant pathway of nerol/nerolidol.

Experimental Protocols

Detailed experimental protocols for evaluating the anti-inflammatory and antioxidant activities of compounds like this compound are crucial for reproducible research. Below are summaries of common assays used in the study of nerol and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is fundamental to determine the cytotoxic effects of a compound before evaluating its biological activity.

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in 96-well plates.

-

Treatment: Treat cells with various concentrations of the test compound (e.g., nerol derivatives) for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated.[2]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator.

-

Cell Seeding and Treatment: Seed macrophage cells (e.g., RAW 264.7) in 96-well plates and pre-treat with different concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.

-

Griess Reaction: Mix the cell culture supernatant with Griess reagent.

-

Measurement: Measure the absorbance at 540 nm. The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.[2]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilutions: Serially dilute the test compound in the broth within a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

Summary and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly for inflammatory and oxidative stress-related diseases. While direct evidence for its molecular mechanisms is still emerging, studies on the closely related monoterpenoids, nerol and nerolidol, provide a strong rationale for its investigation. Future research should focus on elucidating the specific signaling pathways modulated by this compound, conducting comprehensive in vivo studies to validate its therapeutic potential, and exploring its structure-activity relationships to design more potent and selective derivatives. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for such future investigations.

References

- 1. This compound | 1786-08-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (+-)-Nerol oxide | C10H16O | CID 61275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 7. Nerolidol exhibits antinociceptive and anti-inflammatory activity: involvement of the GABAergic system and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nerolidol Attenuates Oxidative Stress, Inflammation, and Apoptosis by Modulating Nrf2/MAPK Signaling Pathways in Doxorubicin-Induced Acute Cardiotoxicity in Rats | MDPI [mdpi.com]

- 9. Neuroprotective effect of nerolidol against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nerolidol Suppresses the Inflammatory Response during Lipopolysaccharide-Induced Acute Lung Injury via the Modulation of Antioxidant Enzymes and the AMPK/Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nerolidol Suppresses the Inflammatory Response during Lipopolysaccharide-Induced Acute Lung Injury via the Modulation of Antioxidant Enzymes and the AMPK/Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers and Enantiomers of Nerol Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol (B1678202) oxide, chemically known as 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is a monoterpenoid ether with the molecular formula C₁₀H₁₆O.[1][2] It is a naturally occurring compound found in the essential oils of various plants, including Bulgarian rose, tea (Camellia sinensis), and grapes (Vitis vinifera).[1] Valued for its unique floral, green, and sweet aroma, nerol oxide is a significant component in the flavor and fragrance industries.[1][3] Beyond its sensory properties, its chiral nature and potential biological activities make it a molecule of interest in organic synthesis and medicinal chemistry.[1][]

This technical guide provides an in-depth exploration of the stereoisomerism of this compound, presenting quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical pathways.

Stereoisomerism of this compound

The chemical structure of this compound contains a chiral center at the C-2 position of the pyran ring, giving rise to a pair of enantiomers.[1] These stereoisomers, while identical in their chemical formula and connectivity, are non-superimposable mirror images and can exhibit distinct biological and sensory properties.[5]

-

(+)-(R)-Nerol Oxide

-

(−)-(S)-Nerol Oxide

In many natural sources, such as geranium oil, this compound is found as a racemic mixture, meaning it contains equal amounts of both enantiomers.[1] The sensory profiles of the individual enantiomers differ; for instance, (−)-(S)-nerol oxide is noted for its green, spicy, and geranium-like scent.[6] The determination of the absolute configuration of these enantiomers is crucial for understanding their structure-activity relationships.[1]

Quantitative Data

The physicochemical properties of this compound are essential for its application and analysis. The following table summarizes key quantitative data for the racemic mixture and notes on the individual enantiomers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.24 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][] |

| Odor Profile | Floral, orange blossom, green, sweet | [1][] |

| Boiling Point (Racemate) | 201.0 - 202.0 °C @ 760 mmHg | [2] |

| Density (Racemate) | 0.900 - 0.908 g/cm³ | [2] |

| Refractive Index (Racemate) | 1.472 - 1.478 | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [2][] |

| Optical Purity (Synthesized) | High optical purity of 91% has been achieved for both enantiomers. | [1] |

Experimental Protocols

The synthesis and analysis of this compound stereoisomers require precise methodologies. This section details established protocols for racemic synthesis, enantioselective synthesis, and chiral separation.

Protocol for Racemic this compound Synthesis from Nerol

This method is based on the haloalkoxylation of nerol followed by dehydrohalogenation and cyclization.[7][8]

Step 1: Haloalkoxylation of Nerol

-

Dissolve nerol in an anhydrous alcoholic solvent (e.g., ethanol).

-

Cool the solution to a temperature between 0–20°C, preferably 0-15°C.[7]

-

Slowly add a halogenating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DDH) or N-bromosuccinimide, to the mixture while maintaining the temperature.[1]

-

After the addition is complete, stir the reaction mixture until the reaction is complete (monitored by TLC or GC).

-

Pour the reaction mixture into cold water and extract the product with a non-polar solvent like n-hexane.

-

Wash the organic layer with a sodium carbonate solution and then with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield the 7-alkoxy-6-halo intermediate.

Step 2: Dehydrohalogenation and Cyclization

-

Dissolve the intermediate from Step 1 in a suitable solvent.

-

Add a strong base (e.g., potassium tert-butoxide) to facilitate dehydrohalogenation, forming a diene intermediate.

-

The subsequent acid-catalyzed cyclization of the resulting diol intermediate yields racemic this compound.[1]

-

Purify the final product by distillation under reduced pressure.

Protocol for Enantioselective Synthesis from (−)-(R)-Linalool

The synthesis of optically active this compound is a more complex process, often undertaken for academic study and chiral discrimination. A known nine-step sequence starts from (−)-(R)-linalool, as described by Ohloff et al.[1][7] While the full nine steps are beyond the scope of this guide, the general principle involves converting the acyclic chiral precursor into the cyclic ether with retention of stereochemical integrity at the key center.

Protocol for Chiral Separation and Analysis

Enantioselective gas chromatography (GC) is a highly effective method for separating and quantifying the enantiomers of this compound.[1]

1. System and Column:

-

Gas Chromatograph: An Agilent 6890 GC or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9]

-

Chiral Stationary Phase (CSP): A capillary column coated with a modified cyclodextrin (B1172386) is essential. A commonly used phase is octakis-(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin in OV 1701-vi.[1]

2. Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2-5°C/min) to a final temperature (e.g., 200°C). The exact program must be optimized for the specific column.

-

Detector Temperature: 280 °C

3. Sample Preparation and Injection:

-

Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 1 µL) into the GC.

4. Data Analysis:

-

The two enantiomers will elute at different retention times. The elution order is dependent on the specific chiral stationary phase used.[1]

-

Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio or enantiomeric excess (ee).

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the synthesis of racemic this compound from the monoterpene alcohol, nerol.

Caption: A simplified workflow for the synthesis of racemic this compound from nerol.

Experimental Workflow Diagram

This diagram outlines the logical flow for the chiral analysis of a this compound sample.

Caption: Workflow for the enantioselective analysis of this compound via gas chromatography.

References

- 1. This compound | 1786-08-9 | Benchchem [benchchem.com]

- 2. (+-)-Nerol oxide | C10H16O | CID 61275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 1786-08-9 [thegoodscentscompany.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. The Nerol oxides [leffingwell.com]

- 7. US7166728B2 - Process for preparation of this compound - Google Patents [patents.google.com]

- 8. WO2006070383A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. journal.uctm.edu [journal.uctm.edu]

A Technical Guide to the Spectral Analysis of Nerol Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for nerol (B1678202) oxide, a monoterpenoid of interest in various scientific fields, including flavor and fragrance chemistry, and natural product research. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry of nerol oxide is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). This technique provides information about the molecular weight and fragmentation pattern of the molecule.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 152 |

| Major Fragment Ions (m/z) and Relative Abundance (%) | 68.0 (99.99%), 83.0 (64.78%), 67.0 (52.53%), 41.0 (29.51%), 85.0 (24.35%)[1] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of monoterpenoids like this compound involves a GC-MS system.

-

Sample Preparation : Samples are typically diluted in a suitable solvent such as chloroform. An internal standard may be added for quantitative analysis.

-

Gas Chromatography (GC) :

-

Injector : A split/splitless injector is commonly used. For the analysis of a 1 µL sample, a split injection might be appropriate.

-

Carrier Gas : Helium is a common carrier gas at a constant flow rate, for example, 1 mL/min.

-

Column : A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is often used.

-

Oven Temperature Program : A typical temperature program starts at a low temperature (e.g., 50 °C) for a few minutes, then ramps up to a higher temperature. For instance, the temperature might be increased to 116 °C at a rate of 10 °C/min, then to 143 °C at 15 °C/min, and finally to 220 °C at 30 °C/min, followed by a hold period.

-

-

Mass Spectrometry (MS) :

-

Ionization : Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer : A quadrupole or ion trap mass analyzer is typically used.

-

Detection Mode : Data can be acquired in full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for targeted analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1' | 126.94 |

| C2' | 133.08 |

| C3' | 19.60 |

| C4' | 26.98 |

| C2 | 71.92 |

| C3 | 120.92 |

| C4 | 137.28 |

| C5 | 37.19 |

| C6 | 66.79 |

| C4-CH₃ | 23.90 |

Solvent: CDCl₃

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments, including their chemical shifts, multiplicities, and coupling constants.

Table 3: ¹H NMR Spectral Data for this compound

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |

| H-1' | 5.22 | d |

| H-2 | 4.23 | m |

| H-3 | 5.41 | m |

| H-5 | ~1.7-2.1 | m |

| H-6 | 4.23 | m |

| C4-CH₃ | 1.74 | s |

| C2'-CH₃ | 1.69 | s (br) |

| C2'-CH₃ | 1.69 | s (br) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : A few milligrams of the purified this compound sample are dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

-

¹³C NMR Acquisition : A standard proton-decoupled ¹³C NMR experiment is performed.

-

¹H NMR Acquisition : A standard ¹H NMR spectrum is acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For a volatile compound like this compound, vapor-phase FT-IR is a suitable technique.

Table 4: FT-IR Spectral Data for this compound (Vapor Phase)

| Wavenumber (cm⁻¹) | Assignment (Functional Group) |

| ~2970-2850 | C-H stretching (alkane) |

| ~1670 | C=C stretching (alkene) |

| ~1100 | C-O stretching (ether) |

Note: The exact peak positions can vary slightly depending on the experimental conditions.

Experimental Protocol: Vapor Phase FT-IR Spectroscopy

-

Sample Introduction : A small amount of liquid this compound is injected into a heated gas cell. The temperature is set to ensure complete vaporization without decomposition.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used. The path length of the gas cell can vary.

-

Data Acquisition : A background spectrum of the empty gas cell is first recorded. Then, the sample is introduced, and the sample spectrum is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. A typical spectral range is 4000-400 cm⁻¹.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis and structure elucidation of this compound.

Caption: Logical workflow for the spectral analysis of this compound.

References

occurrence of nerol oxide in essential oils

An In-depth Technical Guide to the Occurrence of Nerol (B1678202) Oxide in Essential Oils

Introduction

Nerol oxide, chemically known as 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is a naturally occurring monoterpenoid found in a variety of plant essential oils.[1][2] As a pyran-type monoterpenoid, it is recognized for its unique and pleasant aroma, described as floral, reminiscent of orange blossom, green, and sweet.[1][] This distinct olfactory profile makes it a valuable constituent in the flavor and fragrance industries, where it is used to add body and unique notes to compositions such as neroli, honeysuckle, citrus, and mint flavors.[1][4] Beyond its aromatic properties, this compound is also investigated for its potential antioxidant and anti-inflammatory qualities.[1][] This guide provides a comprehensive technical overview of the , its biosynthesis, and the analytical methodologies used for its extraction and quantification, tailored for researchers, scientists, and professionals in drug development.

Occurrence and Quantitative Data

This compound is distributed across various plant species, typically as a minor component of their essential oils. The concentration can vary significantly based on the plant's genetics, geographical origin, harvesting time, and the extraction method employed. It has been identified in the essential oils of Bulgarian rose, various geranium species, cistus, and laurel leaf, among others.[1][4] In many geranium oils, this compound is present as a racemate, meaning both (2R) and (2S) enantiomers are found in equal amounts, a phenomenon confirmed through enantioselective analysis.[5]

A summary of the quantitative occurrence of this compound in several essential oils is presented in the table below.

| Plant Species | Plant Part | Extraction Method | This compound Content (%) | Reference |

| Rosa damascena (Bulgarian Rose) | Flowers | Not Specified | ~0.038 | [1] |

| Artemisia santolina | Aerial Parts | Not Specified | 0.30 | [4] |

| Cistus ladanifer (Cistus) | Leaves/Twigs | Not Specified | 0.2 | [4] |

| Solenostemma oleifolium | Aerial Parts | Not Specified | 0.2 | [1] |

| Laurus nobilis (Laurel Leaf) | Leaves | Not Specified | 0.10 | [4] |

| Salvia sclarea (Clary Sage) | Flowers/Leaves | Not Specified | Trace | [4] |

| Pelargonium sp. (Geranium) | Leaves | Not Specified | Racemate | [5] |

Other notable plant sources where this compound has been identified, although quantitative data is less specific, include tea (Camellia sinensis), mandarin orange (Citrus reticulata), ginger (Zingiber officinale), and grapes (Vitis vinifera).[1][2]

Biosynthesis of this compound

Like other monoterpenes, this compound biosynthesis in plants originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[6] These precursors are produced via the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.

The key steps are:

-

GPP Synthesis: One molecule of IPP and one molecule of DMAPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes.[6]

-

Nerol Formation: GPP is then converted to the monoterpene alcohol nerol. This reaction is catalyzed by a specific monoterpene synthase, nerol synthase.[6]

-

Cyclization to this compound: The final step involves the intramolecular cyclization of a nerol-derived precursor to form the pyran ring structure of this compound. Feeding experiments in Pelargonium species using deuterium-labeled neryl glucoside have demonstrated that the plant can convert this precursor into racemic this compound, confirming its status as a "natural racemate" and elucidating its biogenetic origin from nerol.[5]

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols

Extraction of Essential Oils from Plant Material

The initial step to analyze this compound is the extraction of the essential oil from the plant matrix. The choice of method is critical as it affects the yield and chemical profile of the final product.

Protocol: Steam Distillation Steam distillation is highly suitable for extracting thermolabile compounds like this compound from aromatic plants.[6]

-

Plant Material Preparation: Fresh or dried plant material (e.g., flowers, leaves) is placed into a distillation still.

-

Steam Injection: Steam, generated in a separate boiler, is passed through the plant material. This process causes the volatile compounds, including this compound, to vaporize without thermal degradation.[6]

-

Condensation: The vapor mixture of steam and essential oil is directed through a condenser, which cools the vapor, converting it back to a liquid state.[6]

-

Separation: The condensate, a biphasic mixture of water (hydrosol) and essential oil, is collected in a separatory funnel or a Florentine flask. Due to differences in density and immiscibility, the essential oil forms a distinct layer (usually the upper layer) and can be separated from the aqueous phase.[6]

-

Drying: The collected essential oil is dried using an anhydrous agent like sodium sulfate (B86663) to remove residual water.[6]

Alternative Method: Supercritical Fluid Extraction (SFE) SFE, often using CO₂, is an environmentally friendly method that can extract components at low temperatures, preserving thermolabile compounds.[6][7]

-

Extraction: Supercritical CO₂ is passed through the plant material, where it acts as a solvent to dissolve the essential oils.[6]

-

Separation: The CO₂ containing the dissolved extract is moved to a separator. By altering the pressure and temperature, the solvent power of the CO₂ is reduced, causing the essential oil to precipitate.[6]

-

CO₂ Recycling: The CO₂ can then be recycled for further extractions.[6]

Quantification of this compound

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive analytical technique for both the qualitative and quantitative analysis of volatile compounds in essential oils.[8][9] For chiral molecules like this compound, enantioselective GC is required to separate and quantify the individual enantiomers.[5]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol). An internal standard may be added for accurate quantification.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC system, where it is vaporized in a heated inlet.[10]

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their volatility and polarity. For this compound enantiomers, a chiral stationary phase such as a cyclodextrin (B1172386) derivative is necessary.[5]

-

Detection and Identification (MS): As components elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. Identification is achieved by comparing the obtained mass spectra and retention times with those of reference standards and library databases.[11]

-

Quantification: The concentration of this compound is determined by integrating the area of its corresponding chromatographic peak. The quantity can be calculated relative to an internal standard or by using a calibration curve generated from pure this compound standards.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a significant, albeit often minor, constituent of many essential oils, contributing a valuable floral and green aroma. Its natural occurrence as a racemate in some species has been confirmed through sophisticated analytical techniques. The biosynthesis from the common monoterpene precursor nerol highlights a specific enzymatic cyclization process within the plant. For researchers and developers, accurate quantification of this compound requires precise extraction methods like steam distillation or SFE, followed by robust analytical protocols such as enantioselective GC-MS. A thorough understanding of its occurrence, biosynthesis, and analysis is crucial for quality control in the flavor and fragrance industries and for exploring its potential biological activities in pharmaceutical development.

References

- 1. This compound | 1786-08-9 | Benchchem [benchchem.com]

- 2. (+-)-Nerol oxide | C10H16O | CID 61275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 1786-08-9 [thegoodscentscompany.com]

- 5. Structure elucidation, enantioselective analysis, and biogenesis of this compound in Pelargonium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. iscientific.org [iscientific.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. agilent.com [agilent.com]

The Transformation of Nerol to Nerol Oxide: A Technical Guide to Synthetic and Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract